4-[4-(DIPHENYLMETHYL)PIPERAZIN-1-YL]-6-(4-METHYLPHENYL)-2-(METHYLSULFANYL)PYRIMIDINE-5-CARBONITRILE
Description
4-[4-(DIPHENYLMETHYL)PIPERAZIN-1-YL]-6-(4-METHYLPHENYL)-2-(METHYLSULFANYL)PYRIMIDINE-5-CARBONITRILE is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyrimidine ring substituted with various functional groups, including a diphenylmethyl piperazine moiety, a methylthio group, and a carbonitrile group
Properties
IUPAC Name |
4-(4-benzhydrylpiperazin-1-yl)-6-(4-methylphenyl)-2-methylsulfanylpyrimidine-5-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H29N5S/c1-22-13-15-23(16-14-22)27-26(21-31)29(33-30(32-27)36-2)35-19-17-34(18-20-35)28(24-9-5-3-6-10-24)25-11-7-4-8-12-25/h3-16,28H,17-20H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDSCECLJUXKCQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(C(=NC(=N2)SC)N3CCN(CC3)C(C4=CC=CC=C4)C5=CC=CC=C5)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H29N5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(DIPHENYLMETHYL)PIPERAZIN-1-YL]-6-(4-METHYLPHENYL)-2-(METHYLSULFANYL)PYRIMIDINE-5-CARBONITRILE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Pyrimidine Core: The pyrimidine ring can be synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative.
Introduction of the Methylthio Group: The methylthio group can be introduced via a nucleophilic substitution reaction using a methylthiolating agent.
Attachment of the Piperazine Moiety: The diphenylmethyl piperazine moiety can be attached through a nucleophilic substitution reaction, where the piperazine nitrogen attacks an electrophilic carbon center on the pyrimidine ring.
Addition of the Carbonitrile Group: The carbonitrile group can be introduced through a cyanation reaction, often using a cyanating agent like sodium cyanide or potassium cyanide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
4-[4-(DIPHENYLMETHYL)PIPERAZIN-1-YL]-6-(4-METHYLPHENYL)-2-(METHYLSULFANYL)PYRIMIDINE-5-CARBONITRILE can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or sulfonation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, catalytic hydrogenation with palladium on carbon.
Substitution: Nitrating mixture (nitric acid and sulfuric acid), halogens (chlorine, bromine), sulfonating agents (sulfur trioxide).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Primary amines.
Substitution: Nitro, halo, and sulfonyl derivatives.
Scientific Research Applications
4-[4-(DIPHENYLMETHYL)PIPERAZIN-1-YL]-6-(4-METHYLPHENYL)-2-(METHYLSULFANYL)PYRIMIDINE-5-CARBONITRILE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Pharmaceutical Research: It serves as a lead compound for the development of new drugs with improved efficacy and safety profiles.
Industrial Applications: The compound’s unique chemical structure makes it a candidate for the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of 4-[4-(DIPHENYLMETHYL)PIPERAZIN-1-YL]-6-(4-METHYLPHENYL)-2-(METHYLSULFANYL)PYRIMIDINE-5-CARBONITRILE involves its interaction with specific molecular targets, such as enzymes and receptors. The diphenylmethyl piperazine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. The pyrimidine core may interact with enzymes involved in DNA synthesis and repair, leading to potential anticancer effects. The exact pathways and molecular targets are still under investigation.
Comparison with Similar Compounds
Similar Compounds
4-(4-Methyl-piperazin-1-ylmethyl)-phenylamine: Similar piperazine moiety, used in medicinal chemistry.
8-Cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile: Similar pyrimidine core, investigated as a kinase inhibitor.
Uniqueness
4-[4-(DIPHENYLMETHYL)PIPERAZIN-1-YL]-6-(4-METHYLPHENYL)-2-(METHYLSULFANYL)PYRIMIDINE-5-CARBONITRILE is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the diphenylmethyl piperazine moiety enhances its interaction with neurotransmitter receptors, while the pyrimidine core provides potential anticancer activity. The methylthio and carbonitrile groups further contribute to its chemical reactivity and biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
